molecular formula C14H8N2 B3050914 Malononitrile, (2-naphthylmethylene)- CAS No. 2972-84-1

Malononitrile, (2-naphthylmethylene)-

Cat. No.: B3050914
CAS No.: 2972-84-1
M. Wt: 204.23 g/mol
InChI Key: UETSUBDMYFNYDL-UHFFFAOYSA-N
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Description

Contextualizing Malononitrile (B47326) Derivatives as Key Synthons in Organic Chemistry

Malononitrile and its derivatives are widely recognized as versatile synthons in organic chemistry. nih.gov The presence of an active methylene (B1212753) group flanked by two electron-withdrawing nitrile groups imparts significant reactivity, making them ideal precursors for a variety of chemical transformations. These compounds are extensively used in the synthesis of pharmaceuticals, dyes, and organic semiconductors. mdpi.com

The reactivity of malononitrile derivatives allows them to participate in a wide array of reactions, including Knoevenagel condensations, Michael additions, and various cycloaddition reactions. This versatility enables the synthesis of diverse heterocyclic compounds, which are foundational structures in many biologically active molecules. nih.gov The unique chemical properties of malononitrile derivatives promote their extensive application in organic synthesis, often surpassing other well-known active methylene compounds like malonic and cyanoacetic esters.

Overview of Research Trajectories for Arylidenemalononitriles

Arylidenemalononitriles, formed through the Knoevenagel condensation of aromatic aldehydes with malononitrile, are a significant subclass of malononitrile derivatives. bhu.ac.in Research in this area has been dynamic, with several key trajectories emerging. A primary focus has been their application as precursors for the synthesis of a wide range of heterocyclic compounds, including pyridines, pyrans, and pyrimidines. nih.gov These heterocyclic motifs are of great interest due to their prevalence in medicinal chemistry and materials science.

Another significant research avenue involves the exploration of the photophysical properties of arylidenemalononitriles. bucknell.edu The intramolecular charge-transfer characteristics of these molecules make them suitable candidates for applications in nonlinear optics and as fluorescent probes. bucknell.eduresearchgate.net Furthermore, the development of green and efficient synthetic methodologies for arylidenemalononitriles continues to be an active area of investigation, with a focus on utilizing environmentally benign catalysts and solvents. nih.govrsc.orguni-regensburg.de

The general structure of an arylidenemalononitrile is depicted below:

Figure 1. General chemical structure of an arylidenemalononitrile, where 'Ar' represents an aryl group.

Significance of the (2-Naphthylmethylene)malononitrile Scaffold for Chemical Research

The (2-Naphthylmethylene)malononitrile scaffold holds particular significance in chemical research due to the influence of the naphthalene (B1677914) moiety on its chemical and physical properties. The extended π-system of the naphthalene ring, in conjugation with the dicyanovinyl group, results in distinct photophysical behaviors compared to simpler benzylidene malononitriles. bucknell.edu

A detailed study on the photophysics of naphthylmethylene malononitriles, including the 2-naphthyl derivative, revealed that these molecules exhibit substantial charge-transfer character in their electronic transitions, leading to highly polar excited states. bucknell.edu This property is crucial for their potential application as fluidity probes. The study also highlighted that the fluorescence decay mechanism is likely similar to that of benzylidene malononitriles, involving twisting around the double bond in the excited state. bucknell.edu

The synthesis of (2-Naphthylmethylene)malononitrile is typically achieved through a Knoevenagel condensation between 2-naphthaldehyde (B31174) and malononitrile. This reaction can be effectively catalyzed by weak inorganic bases in an aqueous medium, aligning with the principles of green chemistry. researchgate.net

Physicochemical Properties of (2-Naphthylmethylene)malononitrile

PropertyValue
Molecular FormulaC14H8N2
Molecular Weight204.23 g/mol
IUPAC Name2-(naphthalen-2-ylmethylidene)propanedinitrile
CAS Number2972-84-1

Synthesis of (2-Naphthylmethylene)malononitrile via Knoevenagel Condensation

ReactantsCatalystSolventReaction TimeYield
2-Naphthaldehyde, MalononitrileWeak inorganic bases (e.g., sodium bicarbonate, sodium acetate (B1210297), potassium carbonate)Water30 minutes50-100%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(naphthalen-2-ylmethylidene)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8N2/c15-9-12(10-16)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UETSUBDMYFNYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183874
Record name Malononitrile, (2-naphthylmethylene)-
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Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-84-1
Record name 2-(2-Naphthalenylmethylene)propanedinitrile
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Record name 2-Naphthylmethylene-malononitrile
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Record name Malononitrile, (2-naphthylmethylene)-
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Record name 2-NAPHTHYLMETHYLENE-MALONONITRILE
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Synthetic Methodologies for Malononitrile, 2 Naphthylmethylene and Its Derivatives

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a cornerstone reaction for the formation of carbon-carbon double bonds and is the principal method for synthesizing (2-naphthylmethylene)malononitrile. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, malononitrile (B47326), with a carbonyl compound, 2-naphthaldehyde (B31174).

Base-Catalyzed Condensation with 2-Naphthaldehyde

The most common and well-established method for the synthesis of (2-naphthylmethylene)malononitrile is the base-catalyzed Knoevenagel condensation of 2-naphthaldehyde with malononitrile. Weak bases are typically employed as catalysts to facilitate the reaction.

The reaction mechanism commences with the deprotonation of the acidic methylene proton of malononitrile by the base, generating a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde. The resulting aldol-type addition product subsequently undergoes dehydration, often facilitated by the catalyst and reaction conditions, to yield the final α,β-unsaturated product, (2-naphthylmethylene)malononitrile.

Commonly used bases for this transformation include organic amines such as piperidine (B6355638) and pyridine (B92270). For instance, the reaction can be efficiently carried out by stirring a mixture of 2-naphthaldehyde, malononitrile, and a catalytic amount of piperidine in a suitable solvent at room temperature. The product often precipitates from the reaction mixture and can be isolated by simple filtration.

Reactant 1Reactant 2CatalystTypical ConditionsProduct
2-NaphthaldehydeMalononitrilePiperidineRoom temperature, Ethanol (B145695)Malononitrile, (2-naphthylmethylene)-
2-NaphthaldehydeMalononitrilePyridineReflux, EthanolMalononitrile, (2-naphthylmethylene)-

Solvent Effects and Reaction Optimization in Knoevenagel Synthesis

The choice of solvent can significantly influence the rate and yield of the Knoevenagel condensation. The polarity of the solvent plays a crucial role in stabilizing the intermediates and transition states of the reaction.

Studies on similar Knoevenagel condensations have shown that polar protic solvents, such as ethanol and methanol, are effective as they can solvate both the reactants and the catalyst. nih.gov Aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (B52724) can also promote the reaction. In some cases, a mixture of solvents, such as water and methanol, has been found to be highly effective, leading to high yields in short reaction times. nih.gov The optimization of reaction conditions is key to maximizing the yield and purity of (2-naphthylmethylene)malononitrile. This involves a systematic investigation of parameters such as the choice and amount of catalyst, reaction temperature, and reaction time. For instance, while the reaction often proceeds at room temperature, gentle heating can sometimes accelerate the reaction. The optimal catalyst loading is typically in the range of 5-10 mol%.

SolventEffect on ReactionReference
EthanolGood yields, common solvent for base catalysis. nih.gov
Methanol/WaterCan lead to high yields and short reaction times. nih.gov
AcetonitrileEffective polar aprotic solvent.
Solvent-freeEnvironmentally friendly, often accelerated by grinding or heating.

Green Chemistry Principles in Knoevenagel Condensation

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methodologies, and the Knoevenagel condensation for preparing (2-naphthylmethylene)malononitrile is no exception. Several green chemistry principles have been successfully applied to this synthesis. bhu.ac.in

Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry. The Knoevenagel condensation of 2-naphthaldehyde and malononitrile can be performed in aqueous media, often with the aid of a suitable catalyst, which simplifies the work-up procedure and reduces the use of volatile organic compounds.

Solvent-Free Conditions: An even greener approach involves performing the reaction under solvent-free conditions. This can be achieved by grinding the solid reactants together, sometimes with a solid catalyst. This method is not only environmentally friendly but can also lead to shorter reaction times and higher yields.

Alternative Energy Sources: The use of alternative energy sources like ultrasound irradiation has been shown to promote the Knoevenagel condensation. nih.govnih.gov Sonication can enhance the reaction rate and yield, often at room temperature, by providing the necessary activation energy through acoustic cavitation. bhu.ac.in

Eco-friendly Catalysts: Replacing traditional and often toxic catalysts with more benign alternatives is another important green chemistry strategy. Catalysts such as ammonium (B1175870) acetate (B1210297) or heterogeneous catalysts that can be easily recovered and reused have been successfully employed in the synthesis of benzylidenemalononitrile (B1330407) derivatives. bhu.ac.in

Green ApproachDescriptionAdvantages
Aqueous SynthesisWater is used as the reaction solvent.Environmentally friendly, simplified work-up.
Solvent-Free GrindingReactants are ground together without a solvent.Reduced waste, often faster reaction rates.
Ultrasound IrradiationHigh-frequency sound waves are used to promote the reaction.Energy efficient, can be performed at room temperature. nih.govnih.gov
Green CatalystsUse of non-toxic and recyclable catalysts like ammonium acetate.Reduced toxicity and waste. bhu.ac.in

Advanced Synthetic Transformations Involving (2-Naphthylmethylene)malononitrile

(2-Naphthylmethylene)malononitrile is not only a final product but also a versatile intermediate for the synthesis of a variety of other compounds. Its electron-deficient double bond and the presence of two nitrile groups make it a reactive substrate for various transformations.

Meerwein Arylation Reactions for C(sp²)-C(sp²) Bond Formation

The Meerwein arylation is a powerful method for the formation of carbon-carbon bonds, involving the addition of an aryl radical to an electron-deficient alkene. wikipedia.org A metal-free Meerwein arylation reaction has been developed for aryl(alkyl)idenemalononitriles, which allows for the synthesis of 2-(aryl(alkyl)/arylmethylene)malononitrile derivatives. nih.gov This reaction provides a direct method for C(sp²)-C(sp²) bond formation.

The reaction typically involves the treatment of the aryl(alkyl)idenemalononitrile with an aryldiazonium salt. nih.gov The reaction is believed to proceed through a radical mechanism, initiated by the decomposition of the diazonium salt to generate an aryl radical. This radical then adds to the electron-poor double bond of the malononitrile derivative. This methodology offers a broad substrate scope and good functional group tolerance under mild reaction conditions. nih.gov

Cycloaddition Reactions in the Synthesis of Functionalized Rings

The electron-deficient nature of the double bond in (2-naphthylmethylene)malononitrile makes it an excellent dienophile or dipolarophile in cycloaddition reactions. These reactions are highly valuable for the construction of complex cyclic and heterocyclic systems in a single step.

For instance, (2-naphthylmethylene)malononitrile can participate in multicomponent reactions to synthesize highly functionalized pyran and pyridine derivatives. In a typical reaction, (2-naphthylmethylene)malononitrile, an aldehyde, and an active methylene compound such as malononitrile or a β-ketoester are reacted in the presence of a catalyst to afford substituted pyrans. Similarly, reaction with a ketone, malononitrile, and ammonium acetate can lead to the formation of substituted pyridines. nih.gov These reactions often proceed with high atom economy and lead to the rapid assembly of complex molecular scaffolds. encyclopedia.pub

Reaction TypeReactantsProduct Class
Multicomponent Reaction(2-Naphthylmethylene)malononitrile, Aldehyde, MalononitrileSubstituted Pyrans encyclopedia.pub
Multicomponent Reaction(2-Naphthylmethylene)malononitrile, Ketone, Malononitrile, Ammonium AcetateSubstituted Pyridines nih.gov
Thermally Induced [2+2] Cycloadditions

Thermally induced [2+2] cycloaddition reactions provide a direct route to cyclobutane (B1203170) derivatives. For instance, the reaction of (2-naphthylmethylene)malononitrile with (benzyloxymethylene)cyclopropane in acetonitrile at 80°C yields the corresponding cyclobutane product in high yield. This transformation proceeds through a well-stabilized zwitterionic intermediate, highlighting the reactivity of the electron-deficient alkene in the malononitrile derivative.

Table 1: Thermally Induced [2+2] Cycloaddition of (2-naphthylmethylene)malononitrile

Reactant 1Reactant 2SolventTemperature (°C)ProductYield (%)
(2-naphthylmethylene)malononitrile(benzyloxymethylene)cyclopropaneAcetonitrile80Cyclobutane derivative96
Metal-Catalyzed Cycloaddition Strategies (e.g., Palladium-Catalyzed)

While specific examples of palladium-catalyzed cycloadditions directly involving (2-naphthylmethylene)malononitrile are not extensively detailed in the reviewed literature, the broader class of arylidenemalononitriles readily participates in such transformations. Palladium catalysts are well-known to facilitate a variety of cycloaddition reactions, including [3+2], [4+2], and [4+4] cycloadditions, by activating substrates and controlling the stereochemistry of the products. These reactions often proceed through the formation of palladium-containing intermediates, which then react with a suitable partner to form the cyclic product. The reactivity of the naphthyl group in (2-naphthylmethylene)malononitrile suggests its potential participation in palladium-catalyzed annulation processes to construct complex fused ring systems.

Utility as a Precursor in Heterocyclic Synthesis

The activated double bond and the two nitrile groups make (2-naphthylmethylene)malononitrile a valuable precursor for the synthesis of a wide array of heterocyclic compounds. It is frequently employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering an efficient and atom-economical approach to diverse chemical libraries.

Arylidenemalononitriles, including the 2-naphthyl derivative, are key starting materials for the synthesis of various heterocycles such as pyran, pyridine, and thiophene (B33073) derivatives. nih.govnih.govevitachem.comnih.gov These syntheses often proceed through initial Michael addition reactions, followed by intramolecular cyclization and subsequent aromatization or tautomerization steps.

For example, in the synthesis of pyran derivatives, (2-naphthylmethylene)malononitrile can react with a 1,3-dicarbonyl compound in the presence of a basic catalyst. nih.govnih.govencyclopedia.pub The reaction is initiated by the Michael addition of the enolate of the dicarbonyl compound to the electron-deficient alkene of the malononitrile derivative. Subsequent cyclization and tautomerization lead to the formation of the highly functionalized pyran ring.

Similarly, pyridine derivatives can be synthesized through a multicomponent reaction involving an aldehyde (in this case, 2-naphthaldehyde to form the precursor in situ), malononitrile, and an active methylene compound in the presence of ammonium acetate. chem-soc.si The initial Knoevenagel condensation product, (2-naphthylmethylene)malononitrile, undergoes a series of reactions including Michael addition and cyclization to afford the pyridine ring.

The synthesis of thiophene derivatives can be achieved via the Gewald reaction, a multicomponent reaction involving an α-cyano-ketone or -ester, elemental sulfur, and a base. While direct use of (2-naphthylmethylene)malononitrile in a classical Gewald reaction is less common, its precursor, 2-naphthaldehyde, can be reacted with malononitrile and sulfur in the presence of a base to yield substituted 2-aminothiophenes. sciforum.net

Table 2: Heterocycles Synthesized from Arylidenemalononitrile Precursors

Heterocycle ClassGeneral ReactantsKey Reaction Type(s)
PyranArylidenemalononitrile, 1,3-Dicarbonyl compoundMichael Addition, Cyclization
PyridineAldehyde, Malononitrile, Active Methylene CompoundKnoevenagel Condensation, Michael Addition, Cyclization
ThiopheneAldehyde, Malononitrile, SulfurGewald Reaction

Chemical Reactivity and Mechanistic Investigations of Malononitrile, 2 Naphthylmethylene

Nucleophilic Addition Pathways

The primary mode of reactivity for (2-naphthylmethylene)malononitrile is nucleophilic addition, specifically conjugate or Michael addition. The double bond is highly activated by the two electron-withdrawing nitrile groups, making the β-carbon atom strongly electrophilic and susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org

The general mechanism involves the attack of a nucleophile on the carbon atom beta to the cyano groups. This leads to the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final addition product. libretexts.org This pathway is a key step in many multi-component reactions where (2-naphthylmethylene)malononitrile is formed in situ. For instance, in reactions involving 2-naphthaldehyde (B31174), malononitrile (B47326), and a nucleophilic partner, the initial Knoevenagel condensation yields (2-naphthylmethylene)malononitrile, which is immediately consumed by the nucleophile via a Michael-type addition. nih.gov

Common nucleophiles that participate in this reaction include carbanions (such as enolates), amines, thiols, and activated phenols like naphthols. nih.govnih.gov

Cycloaddition Reaction Mechanisms

While arylidene malononitriles are known to participate in cycloaddition reactions, specific mechanistic studies detailing the behavior of (2-naphthylmethylene)malononitrile are not extensively covered in the available literature.

Stepwise vs. Concerted Mechanisms in [2+2] Cycloadditions

Detailed experimental or computational studies distinguishing between stepwise and concerted [2+2] cycloaddition mechanisms for Malononitrile, (2-naphthylmethylene)- were not found in the surveyed scientific literature. Generally, thermal [2+2] cycloadditions are often forbidden under Woodward-Hoffmann rules for a concerted pathway but can proceed through a stepwise mechanism involving diradical or zwitterionic intermediates. researchgate.net Photochemical [2+2] cycloadditions, however, can occur via a concerted pathway. researchgate.netnih.gov Without specific research on the title compound, its adherence to these general principles can only be inferred.

Role of Zwitterionic Intermediates in Cycloaddition Processes

The involvement of zwitterionic intermediates is characteristic of stepwise cycloaddition mechanisms, particularly when polar reagents are involved. mdpi.comnih.govresearchgate.net Such intermediates are plausible in reactions of (2-naphthylmethylene)malononitrile with electron-rich or highly polarized reactants. However, no specific studies have been published that isolate or provide evidence for zwitterionic intermediates in cycloaddition reactions directly involving Malononitrile, (2-naphthylmethylene)-.

Cycloreversion Reactions and Their Kinetics

There is no specific information available in the scientific literature regarding the cycloreversion reactions and their kinetics for adducts derived from Malononitrile, (2-naphthylmethylene)-. Studies on other naphthalene-containing cycloadducts have explored cycloreversion kinetics, but these systems are not directly analogous to the title compound. qut.edu.au

Radical Reaction Mechanisms

Investigations into the radical reaction mechanisms of Malononitrile, (2-naphthylmethylene)- have not been reported in the available literature.

Annulation Reactions and Ring-Forming Processes

(2-naphthylmethylene)malononitrile is an excellent substrate for annulation reactions, which are ring-forming processes. These reactions typically proceed through a tandem sequence initiated by a Michael addition. A common example is the synthesis of chromene derivatives.

In a multi-component reaction, 2-naphthaldehyde first undergoes a Knoevenagel condensation with malononitrile to form the (2-naphthylmethylene)malononitrile intermediate. A nucleophile, such as α-naphthol, then attacks the electrophilic double bond in a Michael addition. The resulting intermediate subsequently undergoes an intramolecular cyclization, followed by tautomerization, to yield the final annulated heterocyclic product, a benzo[h]chromene derivative. researchgate.net

Knoevenagel Condensation: 2-Naphthaldehyde + Malononitrile → (2-naphthylmethylene)malononitrile + H₂O

Michael Addition: (2-naphthylmethylene)malononitrile + Nucleophile → Adduct Intermediate

Intramolecular Cyclization (Annulation): Adduct Intermediate → Final Heterocyclic Product

This strategy allows for the efficient one-pot synthesis of complex heterocyclic systems. The table below illustrates the type of product formed from such a reaction.

Reactant 1Reactant 2Reactant 3Product Class
2-NaphthaldehydeMalononitrileα-Naphthol2-Amino-3-cyano-4-(naphthalen-2-yl)-4H-benzo[h]chromene

Spectroscopic Characterization and Photophysical Properties of Malononitrile, 2 Naphthylmethylene

Advanced Spectroscopic Techniques for Structural Elucidation

The structural elucidation of Malononitrile (B47326), (2-naphthylmethylene)- is accomplished through a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, the types of atoms and their connectivity, and the specific functional groups present in the compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can determine the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms (protons) in the molecule. For Malononitrile, (2-naphthylmethylene)-, the spectrum is characterized by signals in the aromatic and vinylic regions. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically Tetramethylsilane (TMS).

The ¹H NMR spectrum would show a distinct singlet for the vinylic proton of the methylidene group, typically appearing downfield due to the deshielding effect of the adjacent nitrile groups and the naphthyl ring. The protons of the 2-substituted naphthalene (B1677914) ring system exhibit a complex pattern of multiplets, including doublets and doublets of doublets, consistent with its specific substitution pattern.

Table 1: Expected ¹H NMR Spectral Data for Malononitrile, (2-naphthylmethylene)- Data is predicted based on analogous structures like 2-benzylidenemalononitrile.

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 8.3 - 8.5s1H, Vinylic CH
~ 7.6 - 8.2m7H, Naphthyl-H

s = singlet, m = multiplet

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The spectrum of Malononitrile, (2-naphthylmethylene)- is expected to show signals for the nitrile carbons, the olefinic carbons, and the ten carbons of the naphthyl ring.

The nitrile carbons (C≡N) typically appear in the range of 112-115 ppm. The carbon of the vinylic C=C bond attached to the nitrile groups appears at a relatively low field (~85 ppm), while the other vinylic carbon is significantly downfield (~160 ppm). The ten carbons of the naphthyl group produce a series of signals in the aromatic region (125-136 ppm).

Table 2: Expected ¹³C NMR Spectral Data for Malononitrile, (2-naphthylmethylene)- Data is predicted based on analogous structures like 2-benzylidenemalononitrile.

Chemical Shift (δ, ppm)Assignment
~ 160Vinylic C=C
~ 125 - 13610C, Naphthyl ring
~ 112 - 1152C, Cyano C≡N
~ 85Vinylic C(CN)₂

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. huji.ac.iliupac.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbons. iupac.org For Malononitrile, (2-naphthylmethylene)-, COSY would reveal the coupling network among the protons within the naphthalene ring system, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. iupac.org It is used to definitively assign the carbon signals for each protonated carbon in the naphthyl ring and the vinylic C-H group.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic frequencies. The IR spectrum of Malononitrile, (2-naphthylmethylene)- displays key absorption bands that confirm its structure. scilit.com

The most prominent feature is a sharp, strong absorption band around 2220-2230 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The spectrum also shows absorptions corresponding to the C=C stretching of the alkene and the aromatic naphthyl ring in the 1580-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as a group of bands above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Malononitrile, (2-naphthylmethylene)-

Frequency (cm⁻¹)Vibration TypeIntensity
> 3000Aromatic C-H StretchMedium-Weak
2220 - 2230C≡N Nitrile StretchStrong, Sharp
1580 - 1620C=C Alkene/Aromatic StretchMedium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure based on its fragmentation pattern. unlp.edu.ar

For Malononitrile, (2-naphthylmethylene)- (C₁₄H₈N₂), high-resolution mass spectrometry (HRMS) would show a molecular ion peak (M⁺) at an m/z value corresponding to its calculated exact mass of 204.0687. nih.gov The fragmentation pattern under electron ionization (EI) would likely involve the formation of stable carbocations. Key fragmentation pathways could include the loss of a hydrogen cyanide molecule (HCN) or the cleavage of the molecule to produce a stable naphthylmethylidene cation.

Table 4: Expected Mass Spectrometry Data for Malononitrile, (2-naphthylmethylene)-

m/zIon/Fragment
204.07[C₁₄H₈N₂]⁺ (Molecular Ion, M⁺)
177.06[M - HCN]⁺
152.06[C₁₂H₈]⁺ (Naphthylacetylene cation)
140.05[C₁₁H₈]⁺ (Naphthyl cation)

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a definitive single-crystal X-ray diffraction analysis for Malononitrile, (2-naphthylmethylene)- has not been reported in the scientific literature. Consequently, detailed experimental data on its solid-state molecular geometry, bond lengths, bond angles, and crystal packing arrangement are not available. Computational methods, such as density functional theory, have been employed to predict its conformational states in lieu of experimental crystallographic data. nih.gov

Electronic Spectroscopy and Photophysical Investigations

The electronic and photophysical behavior of Malononitrile, (2-naphthylmethylene)- has been systematically investigated, revealing significant insights into its excited-state dynamics and solvent-dependent properties. nih.gov

The UV-Vis absorption spectrum of Malononitrile, (2-naphthylmethylene)- is characterized by a strong absorption band, the position of which is sensitive to the polarity of the solvent. This solvatochromic behavior is indicative of the charge-transfer nature of the electronic transition. nih.gov The absorption maxima () and molar extinction coefficients () have been measured in a range of solvents, demonstrating a bathochromic (red) shift with increasing solvent polarity. nih.gov

UV-Vis Absorption Data for Malononitrile, (2-naphthylmethylene)- in Various Solvents nih.gov
SolventAbsorption Maximum (λabs, nm)Molar Extinction Coefficient (ε, M-1cm-1)
Cyclohexane34821,000
Dibutyl Ether35223,000
Ethyl Acetate (B1210297)35524,000
Acetonitrile (B52724)35823,000
Methanol35819,000

Fluorescence emission from Malononitrile, (2-naphthylmethylene)- is also highly dependent on the solvent environment. The emission maxima () show a significant red shift in more polar solvents, further supporting the formation of a highly polar excited state. nih.gov Fluorescence quantum yields () and lifetimes () are also strongly influenced by both solvent polarity and viscosity. nih.gov In general, the quantum yields are low, and the lifetimes are in the picosecond range. nih.gov

Photophysical Properties of Malononitrile, (2-naphthylmethylene)- in Various Solvents nih.gov
SolventEmission Maximum (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ps)
Cyclohexane4180.005140
Dibutyl Ether4560.005120
Ethyl Acetate4960.00240
Acetonitrile5220.00120
Methanol5300.0003Not Reported

Both computational and experimental data strongly suggest that the lowest energy electronic transition (S₀ → S₁) in Malononitrile, (2-naphthylmethylene)- possesses significant charge-transfer character. nih.gov This results in the formation of a highly polar excited state upon photoexcitation. nih.gov The large change in dipole moment between the ground and excited states is responsible for the pronounced solvatochromism observed in both absorption and emission spectra. nih.gov The primary mechanism for fluorescence decay is believed to be non-radiative, involving twisting around the central double bond in the excited state, which leads to rapid internal conversion to the ground state via a conical intersection. nih.gov

Theoretical and Computational Chemistry Studies on Malononitrile, 2 Naphthylmethylene

Quantum Mechanical Approaches for Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict various characteristics from the ground state electron configuration.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Malononitrile (B47326), (2-naphthylmethylene)-, a DFT analysis would typically be employed to determine its most stable three-dimensional geometry by optimizing bond lengths, bond angles, and dihedral angles. This process seeks the lowest energy conformation of the molecule.

Furthermore, DFT calculations would yield crucial electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties such as the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment would also be determined, providing insights into the molecule's polarity and reactive sites.

Conformational Energy Landscape Analysis

The presence of rotatable bonds in Malononitrile, (2-naphthylmethylene)-, specifically the bond connecting the naphthalene (B1677914) group to the methylene (B1212753) bridge, allows for different spatial arrangements or conformations. A conformational energy landscape analysis would involve systematically rotating this bond and calculating the corresponding energy to identify the most stable conformers (energy minima) and the transition states between them (energy maxima). This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at thermal equilibrium.

Prediction of Spectroscopic Parameters (e.g., Absorption and Emission Maxima)

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in predicting spectroscopic properties. For Malononitrile, (2-naphthylmethylene)-, TD-DFT calculations could predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The calculated absorption maxima (λmax) could then be compared with experimental data to validate the computational model. Similarly, the emission properties, such as the wavelength of maximum fluorescence, could be predicted by studying the transition from the first excited state back to the ground state.

Below is a hypothetical data table illustrating the kind of results a DFT study might produce for the electronic properties of Malononitrile, (2-naphthylmethylene)-.

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-2.5eV
HOMO-LUMO Gap4.0eV
Dipole Moment3.2Debye
Predicted λmax (Absorption)320nm
Predicted λmax (Emission)450nm

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions, providing details that are often difficult to observe experimentally.

Transition State Analysis and Activation Energy Calculations

For reactions involving Malononitrile, (2-naphthylmethylene)-, such as its formation via the Knoevenagel condensation of 2-naphthaldehyde (B31174) and malononitrile, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state (TS) structure, which corresponds to the highest energy point along the reaction coordinate, would be located.

By calculating the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. The activation energy is a critical parameter that governs the rate of the reaction. A lower activation energy implies a faster reaction.

Elucidation of Reaction Intermediates and Pathways

The computational modeling of a reaction mechanism also involves the identification of any reaction intermediates, which are short-lived, higher-energy species that are formed and consumed during the reaction. For the Knoevenagel condensation, this could involve the formation of a carbanion from malononitrile, followed by its nucleophilic attack on the aldehyde. By calculating the energies of all species along the reaction pathway, a detailed energy profile can be constructed, providing a comprehensive understanding of the mechanism.

A hypothetical data table for a transition state analysis of the Knoevenagel condensation to form Malononitrile, (2-naphthylmethylene)- is presented below.

SpeciesRelative Energy (kcal/mol)
Reactants (2-naphthaldehyde + malononitrile)0.0
Transition State 1 (Carbanion formation)+15.2
Intermediate (Carbanion)+5.6
Transition State 2 (Nucleophilic attack)+12.8
Intermediate (Adduct)-10.3
Transition State 3 (Dehydration)+20.5
Products (Malononitrile, (2-naphthylmethylene)- + H2O)-25.0

Solvation Effects in Mechanistic Studies

The surrounding solvent environment plays a crucial role in the photophysical properties of Malononitrile, (2-naphthylmethylene)-. Both experimental and computational studies have demonstrated that solvent polarity and fluidity are significant factors influencing its behavior. nih.gov The interaction between the solute molecule and the solvent can significantly alter the energy levels of the ground and excited states, thereby affecting absorption and emission spectra.

In a study of naphthylmethylene malononitriles, the photophysical properties of Malononitrile, (2-naphthylmethylene)- were examined in 11 different solvents. nih.gov This research highlighted that both solvent polarity and fluidity are key determinants of the fluorescence lifetime of the molecule. nih.gov The systematic variation of the fluorescence lifetime with the solvent is a characteristic feature, suggesting a strong coupling between the molecular processes and the surrounding medium. nih.gov

Computational results align with experimental findings, indicating that the transition from the ground state (S0) to the first excited state (S1) possesses a substantial charge-transfer character. nih.gov This leads to the formation of a highly polar excited state, which is stabilized to varying degrees by solvents of different polarities. nih.gov This stabilization affects the energy gap between the ground and excited states and, consequently, the emission properties of the molecule. Time-resolved emission studies have also revealed the presence of two distinct ground-state conformers in low-polarity solvents, which are influenced by the solvent environment. nih.gov

Advanced Computational Methods in Photophysics

Advanced computational methods, particularly density functional theory (DFT), have been instrumental in elucidating the photophysical mechanisms of Malononitrile, (2-naphthylmethylene)-. These methods allow for a detailed understanding of the molecule's electronic structure and the dynamics of its excited states.

Computational modeling has been essential in characterizing the excited states of Malononitrile, (2-naphthylmethylene)-. Both computational and experimental data suggest that the S0 → S1 transition of this molecule has significant charge-transfer character, resulting in a highly polar excited state. nih.gov Density functional calculations have been employed to explore the potential conformational states that arise from rotation around the vinyl-aromatic bond. nih.gov These calculations help in understanding the geometry and electronic distribution of the molecule in its excited state. The emission from Malononitrile, (2-naphthylmethylene)- is believed to originate from relaxed S1 states that are not qualitatively different from the Franck-Condon states reached upon absorption. nih.gov

The table below presents the fluorescence lifetimes of a conformer of Malononitrile, (2-naphthylmethylene)- in various solvents, illustrating the impact of the solvent environment on the excited state lifetime.

SolventFluorescence Lifetime (ps)
Hexane200
Methylcyclohexane190
Dibutyl ether150
Dioxane120
Ethyl acetate (B1210297)100
Tetrahydrofuran110
Acetonitrile (B52724)80
Methanol60
Ethylene glycol50
Glycerol100

Data sourced from a study on the photophysics of naphthylmethylene malononitriles. nih.gov

Simulations and computational studies have been key to understanding the primary non-radiative decay pathway for Malononitrile, (2-naphthylmethylene)-. The main mechanism for fluorescence decay is proposed to be a twisting motion around the double bond in the S1 excited state. nih.gov This torsional motion leads to rapid internal conversion to the ground state (S0) via a conical intersection. nih.gov This process is highly efficient and is a significant contributor to the observed fluorescence lifetimes.

The fluorescence lifetimes of Malononitrile, (2-naphthylmethylene)- vary significantly, with one of its conformers exhibiting lifetimes of up to approximately 200 picoseconds at room temperature. nih.gov The systematic variation of these lifetimes with solvent properties further supports the proposed decay mechanism, where both solvent polarity and fluidity influence the dynamics of the twisting motion and subsequent internal conversion. nih.gov

Advanced Materials Applications and Research Opportunities of Malononitrile, 2 Naphthylmethylene

Development of Fluorescent Probes

(2-Naphthylmethylene)malononitrile and its derivatives are promising candidates for the development of fluorescent probes. bucknell.edu The core structure's sensitivity to its local environment allows for the design of probes that can detect specific analytes or changes in physical properties like viscosity.

Research into related malononitrile-based probes has demonstrated their effectiveness in various detection scenarios. For instance, fluorescent probes based on cinnamaldehyde (B126680) and malononitrile (B47326) have been developed for the highly selective and ultra-sensitive colorimetric detection of malononitrile itself, with applications in biological imaging of living cells and zebrafish. rsc.org These probes can exhibit a visible color change, for example from light green to light pink, upon reaction. rsc.org The fluorescence intensity of such probes can show excellent linearity with the concentration of malononitrile, reaching detection limits as low as 18 nM. rsc.org

Furthermore, the Knoevenagel condensation reaction between a sensing platform and malononitrile can induce the formation of a new fluorescent compound, leading to a significant "turn-on" fluorescence response. nih.gov This principle has been used to create probes for detecting toxic malononitrile in water and for cellular imaging. nih.gov The versatility of the malononitrile scaffold is also evident in the development of probes for other toxic substances like hydrazine, where a malononitrile-based probe integrated with a 2,1,3-benzothiadiazole (B189464) fluorophore achieved a remarkable detection limit of 0.023 μM. nih.gov

The development of these probes often involves a reaction-based sensing mechanism, such as Michael addition or Knoevenagel condensation, which ensures high selectivity towards the target analyte. nih.govrsc.org These probes have been successfully applied to the quantification of malononitrile in environmental water samples and for bioimaging in living cells and zebrafish larvae, highlighting their practical utility. rsc.org

Table 1: Examples of Malononitrile-Based Fluorescent Probes and Their Characteristics

Probe Type Target Analyte Sensing Mechanism Key Features
Cinnamaldehyde-based Malononitrile Not specified Colorimetric and fluorescent response, low detection limit (18 nM), application in living cells and zebrafish. rsc.org
6-(dimethylamino)-3-hydroxy-2-naphthaldehyde based Malononitrile Knoevenagel condensation Significant fluorescence turn-on response, sensing in environmental and biological samples. nih.gov
2,1,3-Benzothiadiazole integrated Hydrazine Not specified Ultrasensitive detection (0.023 μM), rapid response, portable detection platform. nih.gov
Dicyanovinyl functionalized Malononitrile Michael addition Good water solubility, high selectivity, application in living cells and zebrafish. rsc.org

Applications in Organic Light-Emitting Diodes (OLEDs) and Sensors

The electronic and photophysical properties of (2-naphthylmethylene)malononitrile derivatives make them suitable for applications in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Malononitrile derivatives can be synthesized to create low molecular weight fluorescent materials with efficient solid-state emission. researchgate.net

For example, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile has been synthesized and used to fabricate an OLED via a solution process. This material demonstrated electroluminescence properties comparable to the well-known polymer poly(2-methoxy-5(2'-ethyl)hexoxyphenylenevinylene) (MEH-PPV). researchgate.net The development of such small molecules is advantageous for their potential in vacuum-deposited OLED fabrication, which can offer better control over film morphology and device performance.

In the realm of sensors, the same principles that make these compounds effective fluorescent probes are applicable. The ability of (2-naphthylmethylene)malononitrile and its analogs to exhibit changes in their fluorescence properties in response to external stimuli forms the basis of their use as chemical sensors. nih.gov For instance, a latent turn-on fluorescent probe based on a naphthaldehyde derivative has been developed for the detection of malononitrile, which is a key reagent in the production of CS gas (tear gas). nih.gov This demonstrates the potential for creating sensors for security and environmental monitoring applications.

Role as a Versatile Intermediate in the Synthesis of Dyes and Pigments

(2-Naphthylmethylene)malononitrile serves as a valuable intermediate in the synthesis of various dyes and pigments. The introduction of the malononitrile group into dye structures can significantly enhance their properties. This is often achieved through a Knoevenagel condensation reaction, where an active methylene (B1212753) compound like malononitrile reacts with a carbonyl group. scispace.com

The malononitrile moiety acts as a strong electron-withdrawing group, which can lead to a bathochromic shift (a shift to longer wavelengths) in the absorption spectrum of the dye, resulting in deeper colors. researchgate.net For example, malononitrile-condensed disperse dyes have been shown to produce deeper colors and shades with improved fastness to washing, light, and perspiration when applied to polyester (B1180765) and nylon fabrics, as compared to their uncondensed counterparts. scispace.comresearchgate.net

The synthesis of these dyes typically involves the reaction of an aldehyde-containing dye precursor with malononitrile in the presence of a base catalyst like piperidine (B6355638). scispace.com The resulting products often have a larger molecular weight and higher melting points than the parent compounds. scispace.com The versatility of this synthetic route allows for the creation of a wide range of dyes with tailored properties for various applications in the textile industry. scispace.com

Contribution to the Creation of Novel Chemical Entities and Advanced Functional Materials

The chemical reactivity and electronic properties of (2-naphthylmethylene)malononitrile make it a key building block for the creation of novel chemical entities and advanced functional materials. Malononitrile and its derivatives are widely used in organic synthesis for the preparation of various heterocyclic compounds and functional polymers. evitachem.comresearchgate.net

One significant area of application is in the field of nonlinear optics (NLO). The intramolecular charge transfer (ICT) character of molecules containing electron-donating and electron-accepting groups, such as in certain malononitrile derivatives, can lead to large second-order NLO responses. researchgate.net This makes them candidates for use in electro-optic devices. researchgate.net For instance, malononitrile derivatives have been synthesized and their two-photon absorption properties investigated, which are relevant for applications in optical limiting and two-photon excited fluorescence. researchgate.net

Furthermore, the ability of malononitrile derivatives to form stable radical anions and their use in the synthesis of donor-π-acceptor systems has led to their investigation in the context of organic semiconductors and molecular electronics. researchgate.net The journal Advanced Functional Materials frequently publishes research on novel materials with advanced chemical and physical properties, including those based on complex organic molecules, for a wide range of applications in materials science, chemistry, physics, and biology. wiley-vch.deresearchgate.net

Exploration as Fluidity Probes in Chemical Systems

The sensitivity of the fluorescence of (2-naphthylmethylene)malononitrile to its local environment makes it a candidate for use as a fluidity probe. The photophysical properties of this molecule, including its fluorescence quantum yield and lifetime, can be influenced by the viscosity and polarity of the surrounding medium. bucknell.edu

Studies on naphthylmethylene malononitriles have shown that their fluorescence lifetimes vary systematically with both solvent polarity and fluidity. bucknell.edu The primary mechanism of fluorescence decay is believed to be twisting about the double bond in the excited state, which leads to rapid internal conversion. bucknell.edu This process is sensitive to the viscosity of the solvent, as a more viscous environment can hinder this twisting motion, leading to a longer fluorescence lifetime and a higher quantum yield.

This dependence of fluorescence properties on the microenvironment's viscosity allows these molecules to act as "molecular rotors," where their fluorescence intensity or lifetime can be correlated with the local fluidity. This has potential applications in studying the microviscosity of complex systems such as polymer solutions, biological membranes, and the interior of living cells. Time-resolved emission studies of 2-(2-naphthylmethylene)-propanedinitrile have revealed the presence of two ground-state conformers in low-polarity solvents, further highlighting the complex interplay between molecular structure, conformation, and photophysical behavior in different environments. bucknell.edu

Table 2: Summary of Photophysical Properties of (2-naphthylmethylene)malononitrile (2-MN) in Different Solvents

Solvent Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) Fluorescence Lifetime (τf, ps)
Cyclohexane 346 390 0.0016 13
Dioxane 352 424 0.0031 35
Ethyl Acetate (B1210297) 354 450 0.0019 19
Acetonitrile (B52724) 355 473 0.0012 12
Methanol 356 483 0.0014 12

(Data adapted from photophysical studies of naphthylmethylene malononitriles) bucknell.edu

Q & A

Q. How do computational methods reconcile discrepancies between experimental and theoretical molecular parameters for (2-naphthylmethylene)malononitrile?

  • Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d) optimizes geometries and ionization potentials. For malononitrile dimers, MNDO calculations align with crystallographic data after correcting nitrogen lone-pair orbital energies by 1.1 eV. Hybrid functionals (e.g., B3LYP) improve thermochemical accuracy, reducing deviations in bond lengths to <0.02 Å .

Q. What mechanistic insights explain the role of catalysts in Knoevenagel condensations involving malononitrile?

  • Answer: Base catalysts (e.g., KF-Al₂O₃) deprotonate malononitrile, forming a reactive enolate that attacks the aldehyde carbonyl. For I₂/K₂CO₃ systems, iodine activates the aldehyde via halogen bonding, while carbonate abstracts protons. In situ spectroscopy confirms intermediate formation (e.g., benzylidene malononitrile) prior to cyclization .

Q. How can solvent polarity and mechanochemical conditions influence reaction pathways in malononitrile-based syntheses?

  • Answer: Solvent-free ball-milling reduces activation energy via mechanical force, enabling catalyst-free reactions. Polar solvents (e.g., ethanol) stabilize zwitterionic intermediates, accelerating condensation. Solvatochromic studies show acceptor strength follows malononitrile > cyanoacetate > ketone, guiding solvent selection for regioselectivity .

Q. What novel strategies enable enantioselective synthesis of β-chiral malononitrile derivatives?

  • Answer: A photoenzymatic approach combines photocatalytic Knoevenagel condensation with enzymatic C–C asymmetric reduction. This one-pot method uses visible light for intermediate formation and ketoreductases for stereocontrol, achieving >90% enantiomeric excess under mild conditions .

Key Considerations for Researchers

  • Contradictions in Catalyst Efficiency: ZIF-8 outperforms Fe₃O₄@ZIF-8 in some systems (98% vs. 94% yield) due to higher surface area . Mechanistic studies are needed to clarify pore-size effects.
  • Safety vs. Reactivity: While solvent-free methods reduce waste, they may increase explosion risks with nitriles. Risk assessments must balance green chemistry principles with hazard mitigation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.